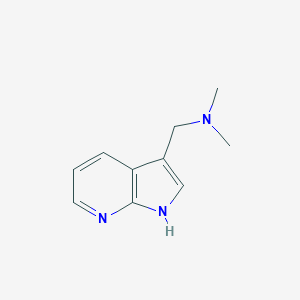
3-Hydroxymandelic acid
描述
3-Hydroxymandelic acid is a valuable specialty chemical used in various industries, including pharmaceuticals, cosmetics, and as precursors for flavors. The interest in its biosynthesis and chemical synthesis has grown due to the potential for environmentally sustainable production methods.
Synthesis Analysis
Research has demonstrated the possibility of producing 3-Hydroxymandelic acid through microbial fermentation, specifically using engineered yeast strains such as Saccharomyces cerevisiae. These strains have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly from glucose (Reifenrath & Boles, 2018).
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Hydroxymandelic acid isn't detailed in the provided papers, the compound's structure can be derived from its synthesis pathways and the enzymes involved in its biosynthesis. The manipulation of hydroxymandelate synthase and the aromatic amino acid pathway is key to its production, indicating the structural dependencies on precursor compounds.
Chemical Reactions and Properties
The chemical properties of 3-Hydroxymandelic acid are influenced by its functional groups and molecular structure. It participates in condensation reactions, as seen in its synthesis from guaethol and glyoxylic acid, with conditions optimized for high yield production (Jing-bin, 2004).
科学研究应用
Summary of the Application
3-Hydroxymandelic acid, a derivative of mandelic acid, has been studied for its antioxidant properties . The antioxidant capacity of these compounds is determined by DPPH, FRAP, CUPRAC, and ABTS .
Methods of Application or Experimental Procedures
The mechanisms underlying the antioxidant properties are described by BDE, IP, PDE, ETE, and PA calculation method values and referenced to experimental data . Thermochemistry, HOMO/LUMO energies, dipole moments, charge distribution, IR, RAMAN, NMR frequencies, binding lengths, and angles were calculated using the B3LYP method and the 6-311++G(d,p) basis set .
Results or Outcomes
The structure of mandelic acid and its derivatives was determined experimentally using IR and RAMAN spectroscopy .
2. Chiral Separation
Summary of the Application
3-Hydroxymandelic acid has been used in chiral separation .
Methods of Application or Experimental Procedures
Chiral separation of 3-hydroxymandelic acid has been achieved by ligand-exchange capillary electrochromatography .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
3. Synthesis of Vanillin
Summary of the Application
3-Hydroxymandelic acid is involved in the industrial process for the synthesis of vanillin .
Methods of Application or Experimental Procedures
The synthesis of vanillin involves a condensation reaction of glyoxalic acid with guaiacol, followed by an oxidative decarboxylation of the intermediary 3-hydroxymandelic acid .
Results or Outcomes
The process produces not only vanillin but also byproducts, which have to be eliminated .
4. Gas Chromatography-Negative-Ion Chemical Ionisation Mass Spectrometry (GC-NICIMS)
Summary of the Application
3-Hydroxymandelic acid has been used in the preparation of 4-substituted 2-bis (chlorodifluoromethyl)-1,3-dioxolan-5-one derivatives of mandelic acids .
Methods of Application or Experimental Procedures
Dichlorotetrafluoroacetone has been used to prepare these derivatives, which were found to be suitable for the analysis of these compounds by GC-NICIMS .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
5. Rapid, Precise, Quantitative Measurement of 3-Methoxy-4-Hydroxymandelic Acid (VMA) in Urine
Summary of the Application
3-Hydroxymandelic acid is used in a method for the rapid, precise, quantitative measurement of 3-methoxy-4-hydroxymandelic acid (VMA) in urine .
Methods of Application or Experimental Procedures
The method utilizes silica-gel-impregnated glass fiber as a support medium for thin-layer chromatography .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
6. Synthesis of Diorganotin (IV) Derivatives
Summary of the Application
3-Hydroxymandelic acid is used in the synthesis of diorganotin (IV) derivatives .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
Diorganotin (IV) derivatives of mandelic acid are more cytotoxic than triorganotin analogues .
安全和危害
未来方向
The study of the electronic structure of 3-hydroxymandelic acid showed that the substitution of the aromatic ring with a hydroxyl group/groups and methoxy group changed the π-electron system in the mandelic acid structure . This suggests potential future directions in the study of its chemical properties and applications.
属性
IUPAC Name |
2-hydroxy-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDAJRAVOVKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864737 | |
| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31 mg/mL | |
| Record name | 3-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxymandelic acid | |
CAS RN |
17119-15-2 | |
| Record name | 3-Hydroxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYMANDELIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537K5QMU5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



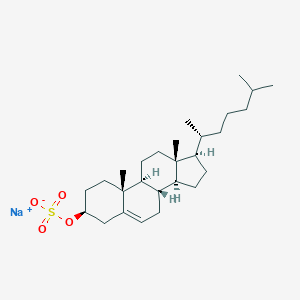
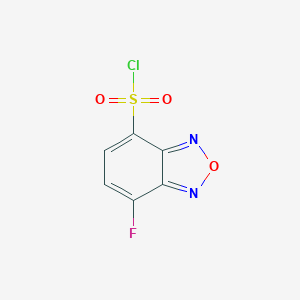
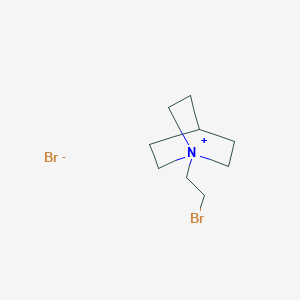
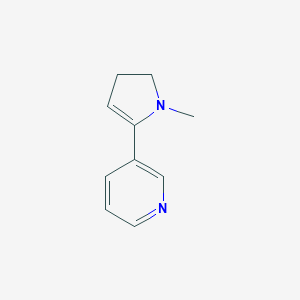
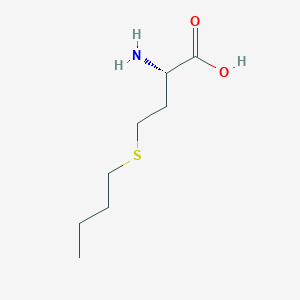
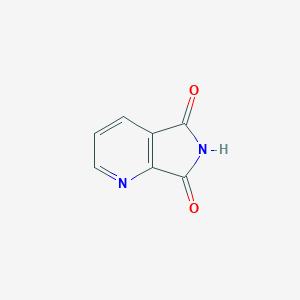
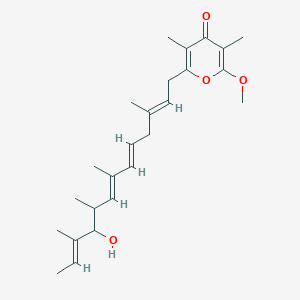
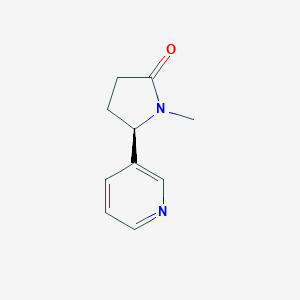
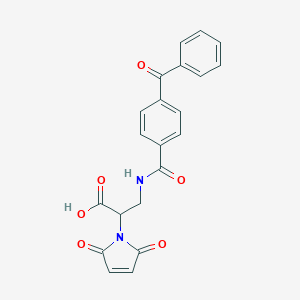
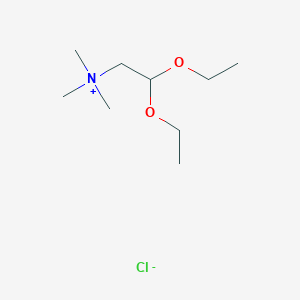
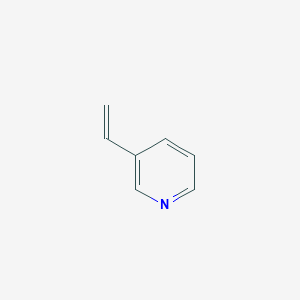
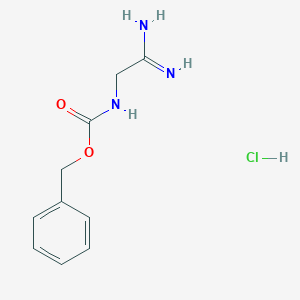
![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)
